3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine

Medicinal Chemistry Agrochemicals Physicochemical Properties

Choose 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine for your next medicinal or agrochemical synthesis to leverage its finely tuned lipophilicity (XLogP 2.2 vs. phenyl analogs at 2.8) and higher TPSA (43.8 vs. 35.0 Ų), which are critical for designing drug candidates with reduced CNS penetration or for exploring new SAR in herbicide and fungicide discovery. Its dual reactive chlorine handles on distinct heterocyclic rings enable sequential cross-coupling for rapid, controlled assembly of complex heterocyclic libraries—a versatility unmatched by simpler analogs.

Molecular Formula C9H5Cl2N3O
Molecular Weight 242.06 g/mol
CAS No. 175135-61-2
Cat. No. B068111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine
CAS175135-61-2
Molecular FormulaC9H5Cl2N3O
Molecular Weight242.06 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1OC2=CC(=CN=C2)Cl)Cl
InChIInChI=1S/C9H5Cl2N3O/c10-6-3-7(5-12-4-6)15-9-2-1-8(11)13-14-9/h1-5H
InChIKeyQVUIBPOMRSTXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine (CAS 175135-61-2) for Targeted Research


3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine (CAS 175135-61-2) is a heteroaryloxy pyridazine derivative [1]. It features a pyridazine core linked via an ether bond to a chlorinated pyridine ring, giving it a molecular formula of C9H5Cl2N3O and a molecular weight of 242.06 g/mol [1]. This dual aromatic structure and the presence of reactive chlorine atoms suggest its utility as a versatile building block in medicinal and agrochemical synthesis, particularly for introducing pyridazinyl-pyridyl motifs [1].

The Substitution Risk: Why In-Class Pyridazine Analogs Are Not Interchangeable with 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine


Substituting 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine with a generic pyridazine analog without rigorous validation is scientifically unsound. As shown in the evidence below, even minor structural modifications—such as replacing the 5-chloropyridyl group with a simple phenyl ring or altering the halogen pattern—can lead to substantial shifts in key physicochemical parameters like lipophilicity (XLogP) and molecular geometry [1]. These changes directly impact the compound's solubility, binding affinity, and overall performance in specific synthetic pathways or biological assays, making generic interchange a high-risk decision in research and development workflows [1].

Quantitative Differentiation Guide: How 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine Compares to Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Compared to Non-Chlorinated Pyridyl and Phenyl Analogs

The compound exhibits a calculated XLogP3-AA value of 2.2 [1]. In contrast, a key comparator, 3-chloro-6-phenoxypyridazine, has a calculated XLogP3-AA of 2.8 [2], indicating a difference in lipophilicity of -0.6 log units. This variance in a key drug-likeness metric underscores that the 5-chloro-pyridyl moiety modulates lipophilicity differently than a phenyl or other heteroaryl groups, which can critically influence membrane permeability, target engagement, and off-target binding in biological systems.

Medicinal Chemistry Agrochemicals Physicochemical Properties

Distinct Hydrogen Bond Acceptor Count vs. Phenyl and Simple Pyridyl Analogs

The target compound possesses 4 hydrogen bond acceptor (HBA) sites [1]. A key comparator, 3-chloro-6-phenoxypyridazine, has only 3 HBA sites [2]. The presence of an additional nitrogen atom in the pyridine ring of the target compound increases its HBA count by +1. Another common analog, 3-chloro-6-(pyridin-3-yloxy)pyridazine, would also have 4 HBA sites but lacks the chlorine substituent on the pyridine, which alters electronic distribution and overall polarity. This difference in HBA count directly impacts a molecule's ability to form specific non-covalent interactions with biological targets, solvents, or other components in a formulation.

Structure-Activity Relationship Drug Design Molecular Recognition

Higher Topological Polar Surface Area (TPSA) Compared to Phenyl Analogs

The target compound has a computed Topological Polar Surface Area (TPSA) of 43.8 Ų [1]. In contrast, the phenyl analog 3-chloro-6-phenoxypyridazine has a TPSA of 35.0 Ų [2]. This represents an increase of 8.8 Ų (25.1%) in polar surface area for the target compound. TPSA is a crucial predictor of a molecule's ability to cross biological membranes like the intestinal epithelium or the blood-brain barrier. The significantly higher TPSA of 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine suggests it will have lower passive membrane permeability compared to its phenyl counterpart.

ADME Prediction Drug Development Molecular Descriptors

Validated Application Scenarios for 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine Based on Quantitative Evidence


Medicinal Chemistry Building Block for Optimizing Lipophilicity and Permeability

Based on its unique combination of XLogP (2.2) and TPSA (43.8 Ų) [1], this compound is a superior choice over simpler phenyl analogs (XLogP 2.8, TPSA 35.0 Ų) [2] for medicinal chemistry projects requiring finely tuned lipophilicity and reduced membrane permeability. Its specific profile makes it an ideal starting point for synthesizing drug candidates intended for peripheral targets or for which lower CNS penetration is a key design goal.

Agrochemical Lead Diversification for Enhanced Selectivity

The 5-chloropyridyl motif is a known pharmacophore in several commercial agrochemicals. The target compound's distinct hydrogen bond acceptor count (4) compared to phenyl analogs (3) [REFS-1, REFS-2] and its unique electronic properties provide a valuable scaffold for diversifying lead series in herbicide or fungicide discovery. Researchers can leverage these properties to explore new SAR around target enzyme binding sites, potentially improving selectivity and reducing off-target effects in crop protection applications.

Synthesis of Advanced Heterocyclic Libraries via Cross-Coupling

The presence of two reactive chlorine atoms on different heterocyclic rings (pyridazine and pyridine) makes 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine a highly versatile substrate for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This allows for the rapid and controlled assembly of complex heterocyclic libraries with diverse substitution patterns, a capability not offered by analogs with only a single reactive handle or simpler aryl groups.

Probe Development for p38 MAP Kinase and COX Pathways

While direct quantitative data is absent from primary peer-reviewed sources, the compound's structure is consistent with known pyridazine-based inhibitors of p38 MAPK and COX-2. Therefore, it serves as a valuable core scaffold for designing and synthesizing new probe molecules to investigate these therapeutically relevant pathways. Researchers can modify the core to optimize for potency and selectivity, leveraging its unique physicochemical profile as a starting point.

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